molecular formula C17H17F2N3O4S B12431172 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole

5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole

Cat. No.: B12431172
M. Wt: 400.4 g/mol
InChI Key: NQWYXCHABHQOMJ-FIBGUPNXSA-N
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Description

“5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole” is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole” typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the difluoromethoxy group: This step may involve the use of difluoromethylating agents under specific conditions.

    Attachment of the pyridinylmethyl group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new benzimidazole derivatives.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Benzimidazole derivatives are known for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. This compound may be investigated for similar therapeutic applications.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole” would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-1H-benzimidazole
  • 5-(Methoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
  • 1-(Methyl-d3)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole

Uniqueness

The uniqueness of “5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C17H17F2N3O4S

Molecular Weight

400.4 g/mol

IUPAC Name

5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-(trideuteriomethyl)benzimidazole

InChI

InChI=1S/C17H17F2N3O4S/c1-22-13-5-4-10(26-16(18)19)8-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3/i1D3

InChI Key

NQWYXCHABHQOMJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC

Canonical SMILES

CN1C2=C(C=C(C=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC

Origin of Product

United States

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